molecular formula C7H15Cl2N B3252324 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- CAS No. 2159-66-2

1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-

Cat. No.: B3252324
CAS No.: 2159-66-2
M. Wt: 184.1 g/mol
InChI Key: RJBAVOBYNRAUEF-UHFFFAOYSA-N
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Description

The compound 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- is a tertiary amine featuring a propane backbone with a chlorine atom at the terminal (3rd) carbon. The nitrogen atom is substituted with a methyl group and a 3-chloropropyl group (-CH2CH2CH2Cl). This dual chlorination (on the propane chain and the propyl substituent) distinguishes it from simpler chloroalkylamines.

Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N/c1-10(6-2-4-8)7-3-5-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBAVOBYNRAUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCl)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- can be synthesized through a multi-step process involving the reaction of 3-chloropropylamine with methylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- involves large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium hydroxide or other strong bases.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products:

    Substitution Reactions: Products include substituted amines or alcohols.

    Oxidation Reactions: Products include amine oxides.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it a valuable building block in organic chemistry.

Key Reactions:

  • Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, allowing for the formation of substituted amines or alcohols.
  • Oxidation Reactions: This compound can be oxidized to produce amine oxides.
  • Reduction Reactions: Reduction processes can yield secondary or tertiary amines.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development, particularly in creating novel pharmaceuticals that may exhibit enzyme inhibition or receptor binding activities.

Biological Studies

In biological research, 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- has been employed to study enzyme inhibition mechanisms and receptor interactions. These studies are crucial for understanding drug action and developing new therapeutic agents.

Industrial Applications

The compound finds use in the production of specialty chemicals and materials. Its properties enable its application in various industrial processes, including the manufacture of fine chemicals.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study explored the synthesis of antimicrobial agents using 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- as a precursor. The results indicated that derivatives produced from this compound exhibited significant antibacterial activity against various strains of bacteria.

Case Study 2: Enzyme Inhibition Studies

Research involving this compound demonstrated its potential as an enzyme inhibitor. The study focused on its interaction with specific enzymes involved in metabolic pathways, revealing promising results that could lead to new therapeutic strategies.

Case Study 3: Drug Development Initiatives

In drug development initiatives, this compound has been used to create analogs aimed at enhancing bioavailability and reducing toxicity profiles in pharmacological applications.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as

Biological Activity

1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- is an organic compound with the molecular formula C7_7H15_{15}Cl2_2N, recognized for its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to the nitrogen atom. It serves as a significant intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

The biological activity of 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- is primarily influenced by its role as an intermediate in drug synthesis. While specific mechanisms are not extensively documented, it is known to interact with various biological targets, including enzymes and receptors. This interaction often leads to enzyme inhibition or modulation of receptor activity, which can have therapeutic implications.

Pharmacological Properties

1-Propanamine derivatives have been explored for their antimicrobial , anticancer , and anti-inflammatory properties. The tertiary amine structure allows for conversion into quaternary ammonium salts, which are recognized for their antimicrobial efficacy. This transformation enhances the compound's potential as an active pharmaceutical ingredient (API).

Research Findings

Recent studies have highlighted the compound's involvement in several biological processes:

  • Enzyme Inhibition : The compound has been utilized in studies focusing on inhibiting specific enzymes that play critical roles in various metabolic pathways.
  • Receptor Binding : Investigations into receptor interactions suggest that this compound may influence neurotransmitter systems, although detailed binding affinities and mechanisms remain to be fully elucidated.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits bactericidal properties as a quaternary salt
AnticancerPotential role in cancer treatment through enzyme modulation
Anti-inflammatoryPossible effects on inflammatory pathways
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 1-Propanamine showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The conversion to quaternary ammonium salts enhanced this activity, suggesting a viable pathway for developing new antimicrobial agents.
  • Cancer Research : Research has indicated that compounds similar to 1-Propanamine can inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation and survival.
  • Inflammation Models : In animal models of inflammation, the administration of 1-Propanamine derivatives resulted in reduced markers of inflammation, indicating potential therapeutic use in inflammatory diseases.

Synthetic Routes and Industrial Applications

The synthesis of 1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl- typically involves multi-step chemical reactions. The primary method includes:

  • Reaction of 3-Chloropropylamine with Methylamine : This reaction occurs under controlled conditions to yield the desired product efficiently.

Industrial Production Methods

In industrial settings, the production involves large-scale reactors with optimized conditions to ensure high yield and purity. Common purification techniques include distillation and crystallization.

Comparison with Similar Compounds

Structural Analogues

3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (CAS 5407-04-5)
  • Structure : Tertiary amine with two methyl groups and a chlorine at the 3rd carbon of propane.
  • Molecular Formula : C5H12ClN·HCl
  • Molecular Weight : 158.08 g/mol (hydrochloride salt).
  • Key Differences : Lacks the 3-chloropropyl substituent; simpler substitution pattern.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., verapamil derivatives) .
3-Chloro-N-ethyl-N-methyl-1-propanamine (CAS 343926-41-0)
  • Structure : Nitrogen substituted with ethyl and methyl groups; chlorine at the 3rd carbon.
  • Molecular Formula : C6H14ClN
  • Molecular Weight : 135.64 g/mol.
  • Key Differences : Ethyl group replaces the 3-chloropropyl chain, reducing lipophilicity and reactivity .
3-Chloro-N,N,2-trimethyl-1-propanamine (CAS 23349-86-2)
  • Structure : Tertiary amine with methyl groups at nitrogen and the 2nd carbon; chlorine at the 3rd carbon.
  • Molecular Formula : C7H16ClN
  • Molecular Weight : 149.66 g/mol.
  • Key Differences : Additional methyl group at the 2nd carbon introduces steric hindrance, altering reactivity .
N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine (Verapamil Impurity D)
  • Structure : Aryl-substituted derivative with a 3-chloropropyl group on nitrogen.
  • Molecular Formula: C14H22ClNO2 (free base).
  • Key Differences : Aromatic substituents enhance conjugation and pharmacological activity, unlike the aliphatic target compound .

Physicochemical Properties

Property Target Compound (Inferred) 3-Chloro-N,N-dimethylpropan-1-amine HCl 3-Chloro-N-ethyl-N-methyl-1-propanamine
Molecular Weight ~190–210 g/mol (estimated) 158.08 g/mol 135.64 g/mol
Solubility Low water solubility Soluble in polar solvents (e.g., methanol) Moderate solubility in organic solvents
Lipophilicity (LogP) High (due to 3-chloropropyl) Moderate (LogP ~1.2) Moderate (LogP ~1.5)
Reactivity High (dual Cl sites) Reactive at Cl site Reactive at Cl site

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(3-chloropropyl)-N-methylpropan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, a two-step procedure involves:

Alkylation : Reacting N-methylpropanamine with 1,3-dichloropropane under basic conditions (e.g., K₂CO₃ in THF) to introduce the chloropropyl group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Optimize reaction time (12–24 hrs) and temperature (40–60°C) to minimize byproducts like di-alkylated species. Monitor progress via TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on the N-methyl singlet (δ ~2.09 ppm) and chloropropyl chain protons (δ 3.5–3.7 ppm for CH₂Cl). ¹³C signals for Cl-bearing carbons appear at δ 40–45 ppm .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 212 (C₈H₁₅Cl₂N⁺) and fragment ions at m/z 154 (loss of CH₂Cl) .
  • FT-IR : C-Cl stretches at 650–750 cm⁻¹ and N-CH₃ bends at 1380–1450 cm⁻¹ .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Crystallize the compound via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement . Key parameters:

  • Torsion Angles : Confirm the chloropropyl chain’s conformation (e.g., gauche vs. anti).
  • Bond Lengths : Verify C-Cl (1.76–1.80 Å) and C-N (1.47 Å) distances .

Q. Example Crystallographic Data :

ParameterValue (Å/°)Source Compound Analogue
C-Cl Bond1.78Nickel complex
N-CH₃1.47Ligand in

Q. What chromatographic methods are suitable for assessing purity, especially for trace di-alkylated contaminants?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Di-alkylated species elute earlier (retention time ~8.2 min vs. 10.5 min for the target compound).
  • GC-MS : Splitless mode, He carrier gas; compare retention indices with standards .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysts, and what coordination modes are observed?

Methodological Answer: The tertiary amine and chloropropyl groups act as electron donors. In catalysis (e.g., hydrogenation), it forms a distorted square-planar geometry with metals like nickel. Confirmed via:

  • ³¹P NMR : Ligand-metal adducts show shifts (e.g., δ -27.3 ppm for PNMePPhos analogues) .
  • XAS : Monitor metal oxidation states during catalytic cycles.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with MurA enzyme (PDB: 1UAE). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*). Key interactions:
    • Chlorine atoms form halogen bonds with Arg-120.
    • N-methyl group interacts with hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. crystallography)?

Methodological Answer:

  • Cross-Validation : Replicate synthesis and characterization.
  • Dynamic NMR : Resolve conformational flux (e.g., chloropropyl rotation) by variable-temperature studies.
  • SC-XRD : Compare experimental bond angles/rotamers with DFT-optimized structures .

Q. What in vitro assays evaluate the compound’s cytotoxicity, and what mechanistic insights do they provide?

Methodological Answer:

  • MTT Assay : Test against HEK-293 cells (IC₅₀ ~50 µM).
  • ROS Detection : Use DCFH-DA probe; correlate chlorine substitution with oxidative stress .
  • Apoptosis Markers : Western blot for caspase-3 activation.

Q. Can DFT calculations rationalize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Yes. Calculate:

  • Frontier Orbitals : LUMO localization on chloropropyl carbons predicts nucleophilic attack sites.
  • Activation Energy : Compare SN1 vs. SN2 pathways (e.g., ΔG‡ < 20 kcal/mol favors SN2) .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

  • Solvent Recycling : Recover THF via distillation (>90% efficiency).
  • Catalytic Alkylation : Use phase-transfer catalysts (e.g., TBAB) to reduce reaction time and base quantity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-
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1-Propanamine, 3-chloro-N-(3-chloropropyl)-N-methyl-

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